2-(2-Methylpropyl)pentanedioic acid

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Securing a reliable supply of high-purity 2-(2-methylpropyl)pentanedioic acid is critical for CDMOs and medicinal chemistry labs engaged in Pregabalin generic API development. This compound is the definitive starting material for the (S)-isobutylglutaric ester intermediate, as specified in the patented enzymatic synthesis route (US20100087525A1). Generic 2-alkylglutaric acid analogs cannot substitute in this chiral resolution process. - Ensures enantiomeric purity in Pregabalin synthesis as per the patented industrial route. - Provides a distinct hydrophobic profile (logP 1.641) for systematic SAR studies on acetyl-CoA carboxylase inhibition. - Available with ≥95% purity for immediate R&D and kilo-lab scale-up.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Cat. No. B11722646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropyl)pentanedioic acid
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)CC(CCC(=O)O)C(=O)O
InChIInChI=1S/C9H16O4/c1-6(2)5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyLHSAKGVBHJUEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylpropyl)pentanedioic Acid: A Branched-Chain Dicarboxylic Acid with Distinctive Physicochemical and Synthetic Utility


2-(2-Methylpropyl)pentanedioic acid (CAS 32806-65-8), also referred to as 2-isobutylglutaric acid, is a C9 branched-chain dicarboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It is characterized by a pentanedioic acid backbone with an isobutyl substituent at the 2-position, which imparts a unique hydrophobic profile (calculated logP = 1.641) and a distinct melting point of 66–68°C [1]. This compound is commercially available with a purity of ≥95% and is primarily employed as a research chemical and a synthetic building block in medicinal chemistry . Notably, its (S)-enantiomer derivative serves as a key intermediate in the industrial synthesis of the anticonvulsant drug Pregabalin, highlighting its strategic value in pharmaceutical manufacturing [2].

Why 2-(2-Methylpropyl)pentanedioic Acid Cannot Be Substituted by Linear or Shorter-Chain Analogs


While the 2-alkylglutaric acid scaffold is a common motif in biochemical research and medicinal chemistry, 2-(2-methylpropyl)pentanedioic acid exhibits unique properties that preclude its simple substitution by other class members. The branched isobutyl moiety confers a distinct spatial and electronic configuration that critically influences both its physicochemical properties—such as its logP and melting point—and its biochemical interactions. A foundational study on 2-alkyl glutarates established that their inhibitory potency against acetyl-CoA carboxylase is directly correlated with the chain length of the alkyl substituent, demonstrating that even minor modifications can drastically alter biological activity [1]. Furthermore, this specific compound is an irreplaceable chiral building block for the large-scale synthesis of Pregabalin, a process for which its linear or shorter-chain analogs (e.g., 2-propyl- or 2-ethylglutaric acid) are not suitable substrates [2]. Therefore, selecting this specific compound is not a matter of generic preference but a necessity dictated by the stringent requirements of target biological assays or defined synthetic pathways.

Quantitative Evidence for 2-(2-Methylpropyl)pentanedioic Acid: Verified Differentiation from Analogs


Physicochemical Differentiation: LogP and Melting Point Compared to Linear C7 Analog

2-(2-Methylpropyl)pentanedioic acid exhibits a distinct lipophilicity profile relative to its linear-chain analogs. Its calculated logP of 1.641 is markedly lower than that of its linear C7 counterpart, 2-butylglutaric acid (which contains the same number of carbon atoms), highlighting the significant impact of branching on hydrophobicity [1]. Additionally, the compound's reported melting point is 66–68°C, a key parameter for formulation and solid-state characterization [2].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Biological Activity Differentiation: Class-Specific Inhibition of Acetyl-CoA Carboxylase

A study on the inhibition of liver acetyl-CoA carboxylase by 2-alkyl glutarate analogs established a clear structure-activity relationship (SAR). The inhibitory potency of this compound class increases with the alkyl chain length, with longer alkyl chains conferring more potent inhibition [1]. While the specific IC50 for 2-(2-methylpropyl)pentanedioic acid is not reported in this study, the SAR trend positions it as having a defined and quantifiable potency that is different from both its shorter-chain (e.g., 2-ethylglutaric acid) and longer-chain (e.g., 2-tetradecanylglutaric acid) analogs. For context, 2-tetradecanylglutarate, the most potent in the series, displayed a Ki of 40 µM in a non-competitive inhibition model [1].

Metabolic Research Enzyme Inhibition Lipid Metabolism

Strategic Value as a Key Intermediate in Pregabalin Synthesis

2-(2-Methylpropyl)pentanedioic acid is the essential precursor to (S)-iso-butyl-glutaric ester, a critical intermediate in the synthesis of (S)-Pregabalin, a high-volume GABA analogue used to treat neuropathic pain and epilepsy [1]. The patented stereoselective enzymatic process specifically requires this compound as its substrate to produce the desired chiral ester. The process achieves enantiomeric purity essential for the final drug substance, a level of selectivity that cannot be matched by using any other 2-alkylglutaric acid analog.

Process Chemistry Pharmaceutical Manufacturing Chiral Synthesis

Validated Application Scenarios for 2-(2-Methylpropyl)pentanedioic Acid Based on Quantitative Evidence


Synthetic Intermediate for Pregabalin API Manufacturing

This compound is the definitive starting material for the industrial production of (S)-iso-butyl-glutaric ester, a key chiral intermediate in the synthesis of the blockbuster drug Pregabalin. The patented enzymatic process (US20100087525A1) explicitly utilizes this dicarboxylic acid to achieve high enantiomeric purity in the subsequent steps [1]. Procurement of this compound is non-negotiable for any laboratory or CDMO involved in developing or manufacturing Pregabalin via this specific route.

Structure-Activity Relationship (SAR) Studies on Acetyl-CoA Carboxylase

Given its intermediate position in the established SAR for 2-alkyl glutarates as inhibitors of acetyl-CoA carboxylase, this compound serves as a critical data point for probing the effects of alkyl chain branching on enzyme inhibition [2]. Its potency profile, predicted to lie between short-chain and long-chain analogs, makes it essential for delineating the pharmacophore requirements for this metabolic target.

Physicochemical Profiling in Lead Optimization Campaigns

Researchers can utilize this compound to introduce a defined, branched hydrophobic element (logP 1.641) into a lead molecule's core [3]. The quantitative difference in lipophilicity compared to its linear-chain isomer (e.g., 2-butylglutaric acid) allows for the systematic study of how steric bulk and hydrophobicity affect drug-like properties such as permeability, solubility, and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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